molecular formula C8H10BrFN2 B13038518 1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine

1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13038518
M. Wt: 233.08 g/mol
InChI Key: IWYPOJGIGIBKEG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10BrFN2 It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an ethane-1,2-diamine group

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 4-bromo-2-fluoroaniline with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process[2][2].

Chemical Reactions Analysis

1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in targeted cells .

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

IWYPOJGIGIBKEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CN)N

Origin of Product

United States

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